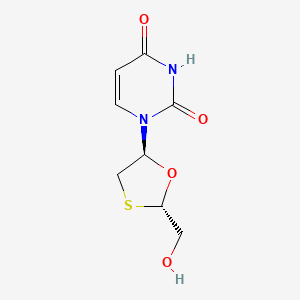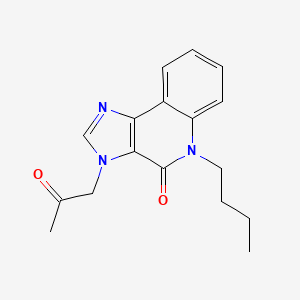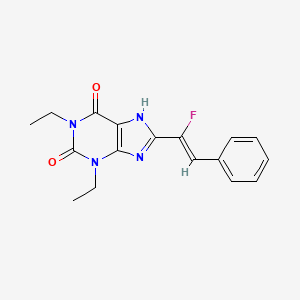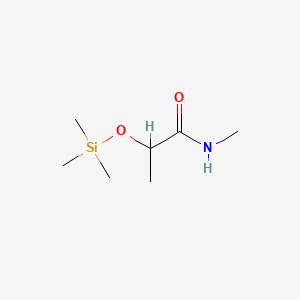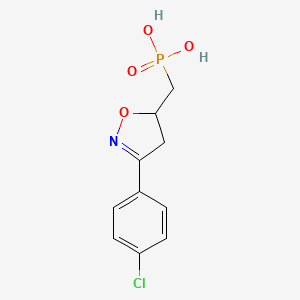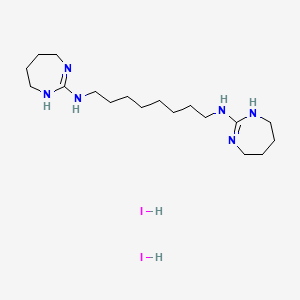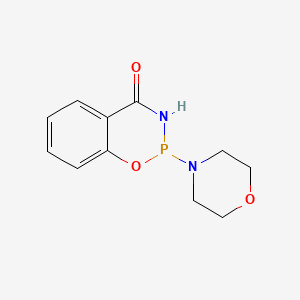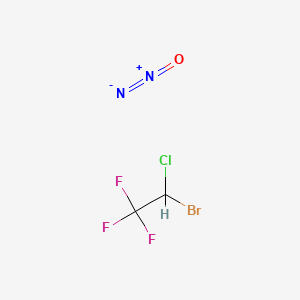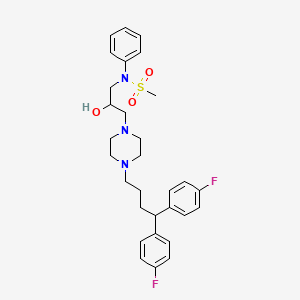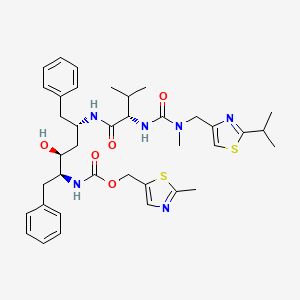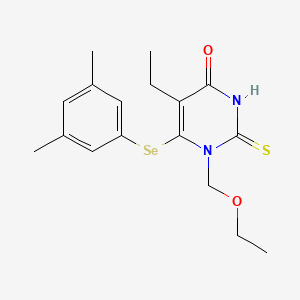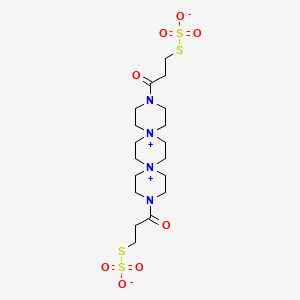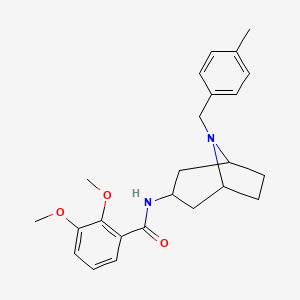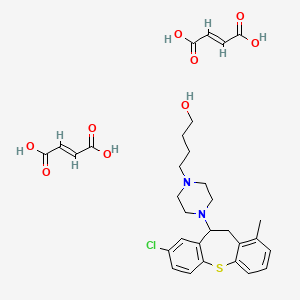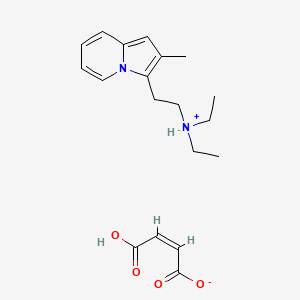
3-(2-Diethylaminoethyl)-2-methylindolizine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Diethylaminoethyl)-2-methylindolizine maleate is a chemical compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Diethylaminoethyl)-2-methylindolizine maleate typically involves a multi-step process. One common method includes the reaction of 2-methylindolizine with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then treated with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Diethylaminoethyl)-2-methylindolizine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
3-(2-Diethylaminoethyl)-2-methylindolizine maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Diethylaminoethyl)-2-methylindolizine maleate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an agonist or antagonist at certain serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Dimethylaminoethyl)-2-methylindolizine
- 3-(2-Diethylaminoethyl)-1-methylindolizine
- 3-(2-Diethylaminoethyl)-2-ethylindolizine
Uniqueness
3-(2-Diethylaminoethyl)-2-methylindolizine maleate is unique due to its specific substitution pattern and the presence of the maleate salt. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
70403-63-3 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
diethyl-[2-(2-methylindolizin-3-yl)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-4-16(5-2)11-9-15-13(3)12-14-8-6-7-10-17(14)15;5-3(6)1-2-4(7)8/h6-8,10,12H,4-5,9,11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZMELFLZHHAULJO-BTJKTKAUSA-N |
Isomeric SMILES |
CC[NH+](CC)CCC1=C(C=C2N1C=CC=C2)C.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC[NH+](CC)CCC1=C(C=C2N1C=CC=C2)C.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


